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molecular formula C8H19IOSi B035563 Tert-butyl(2-iodoethoxy)dimethylsilane CAS No. 101166-65-8

Tert-butyl(2-iodoethoxy)dimethylsilane

Cat. No. B035563
M. Wt: 286.23 g/mol
InChI Key: CAAUZMMMFDVBFD-UHFFFAOYSA-N
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Patent
US05972937

Procedure details

A mixture of 2-iodoethanol (12.4 g, 72 mmol) and tert-butyldimethylsilyl chloride (11.94 g, 79 mmol) in chloroform (10 ml) was treated with imidazole (5.39 g, 79 mmol) which produced a white suspension. This was filtered and washed with chloroform. The filtrate was evaporated under reduced pressure to give the product as a colourless liquid (20.592 g, 100%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][OH:4].[Si:5](Cl)([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:7])[CH3:6].N1C=CN=C1>C(Cl)(Cl)Cl>[Si:5]([O:4][CH2:3][CH2:2][I:1])([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
ICCO
Name
Quantity
11.94 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.39 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced a white suspension
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCI
Measurements
Type Value Analysis
AMOUNT: MASS 20.592 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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